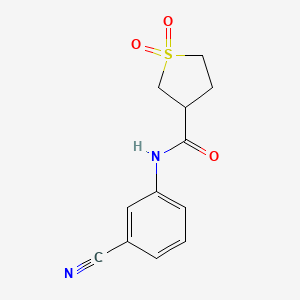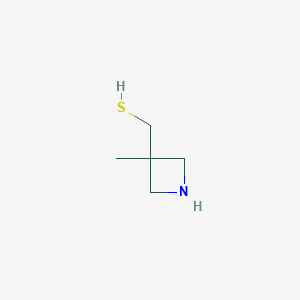![molecular formula C15H12N2O5 B14914262 2-[(4-Methylphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B14914262.png)
2-[(4-Methylphenyl)carbamoyl]-3-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(4-methylphenyl)amino]carbonyl}-3-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a nitro group and a carbamoyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methylphenyl)amino]carbonyl}-3-nitrobenzoic acid typically involves the nitration of a suitable aromatic precursor followed by the introduction of the carbamoyl group. One common method involves the nitration of 3-aminobenzoic acid to form 3-nitrobenzoic acid, which is then reacted with 4-methylphenyl isocyanate to yield the desired compound. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and organic solvents such as dichloromethane for the carbamoylation step.
Industrial Production Methods
In an industrial setting, the production of 2-{[(4-methylphenyl)amino]carbonyl}-3-nitrobenzoic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
2-{[(4-methylphenyl)amino]carbonyl}-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Hydrolysis: The carbamoyl group can be hydrolyzed to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine or bromine) with a Lewis acid catalyst.
Hydrolysis: Aqueous acid or base solutions.
Major Products
Reduction: 2-{[(4-methylphenyl)amino]carbonyl}-3-aminobenzoic acid.
Substitution: Halogenated derivatives of the original compound.
Hydrolysis: 4-methylphenylamine and 3-nitrobenzoic acid.
科学研究应用
2-{[(4-methylphenyl)amino]carbonyl}-3-nitrobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as polymers and coatings.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
作用机制
The mechanism of action of 2-{[(4-methylphenyl)amino]carbonyl}-3-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with target molecules, influencing their function.
相似化合物的比较
Similar Compounds
- 2-{[(4-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid
- 2-{[(4-methoxyphenyl)amino]carbonyl}-3-nitrobenzoic acid
- 2-{[(4-fluorophenyl)amino]carbonyl}-3-nitrobenzoic acid
Uniqueness
2-{[(4-methylphenyl)amino]carbonyl}-3-nitrobenzoic acid is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic biological targets.
属性
分子式 |
C15H12N2O5 |
|---|---|
分子量 |
300.27 g/mol |
IUPAC 名称 |
2-[(4-methylphenyl)carbamoyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C15H12N2O5/c1-9-5-7-10(8-6-9)16-14(18)13-11(15(19)20)3-2-4-12(13)17(21)22/h2-8H,1H3,(H,16,18)(H,19,20) |
InChI 键 |
ITGWLVOTIADMET-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B14914204.png)




![N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14914248.png)



